molecular formula C9H9NO4 B14022569 5,6-Dimethylpyridine-2,4-dicarboxylic acid

5,6-Dimethylpyridine-2,4-dicarboxylic acid

Cat. No.: B14022569
M. Wt: 195.17 g/mol
InChI Key: UDGGBZPHRLFKEW-UHFFFAOYSA-N
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Description

5,6-Dimethylpyridine-2,4-dicarboxylic acid is a pyridine derivative featuring two carboxylic acid groups at the 2- and 4-positions and methyl substituents at the 5- and 6-positions. This structure confers unique physicochemical properties, such as altered acidity, solubility, and steric effects, which influence its biological and chemical applications.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

5,6-dimethylpyridine-2,4-dicarboxylic acid

InChI

InChI=1S/C9H9NO4/c1-4-5(2)10-7(9(13)14)3-6(4)8(11)12/h3H,1-2H3,(H,11,12)(H,13,14)

InChI Key

UDGGBZPHRLFKEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1C(=O)O)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylpyridine-2,4-dicarboxylic acid typically involves the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . Another method involves the esterification of pyridine-2,4-dicarboxylic acid followed by selective methylation at the 5 and 6 positions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethylpyridine-2,4-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The methyl groups and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5,6-Dimethylpyridine-2,4-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethylpyridine-2,4-dicarboxylic acid involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of JMJD5 by competing with 2-oxoglutarate, a cofactor required for the enzyme’s activity. This inhibition can affect various cellular processes, including cell cycle regulation and metabolism .

Comparison with Similar Compounds

Pyridine-2,4-Dicarboxylic Acid Derivatives

Inhibitory Activity
  • Pyridine-2,4-dicarboxylic acid (unsubstituted) : Acts as an inhibitor of LigI, an amidohydrolase, with an apparent inhibition constant ($K_i$) of 75 ± 2 μM .
  • 5-Hydroxyisophthalic acid: A non-pyridine analog with higher inhibitory potency ($K_i = 40 ± 3 μM$), suggesting hydroxyl groups enhance binding .
Fluorinated Derivatives
  • Structural data (PDB: 7MBI, 7MBJ) indicate fluorinated analogs occupy similar binding pockets, but dimethyl substitution may reduce polarity compared to fluorine .
Amino-Substituted Derivatives
  • 5-((2-Cyclopropylbenzyl)amino)-pyridine-2,4-dicarboxylic acid (20j) and 5-((4-methoxybenzyl)amino)-pyridine-2,4-dicarboxylic acid (20h): These JMJD5 inhibitors exhibit distinct binding modes due to bulky amino substituents at the 5-position. In contrast, the dimethyl groups in 5,6-dimethylpyridine-2,4-dicarboxylic acid may limit rotational freedom but lack hydrogen-bonding capacity .

Positional Isomers and Structural Analogs

Pyridine-2,6-Dicarboxylic Acid (Chelidamic Acid)
  • 4-Hydroxypyridine-2,6-dicarboxylic acid (Chelidamic Acid) : Features a hydroxyl group at the 4-position, enhancing metal chelation and acidity. Used in proton-transfer compounds and coordination polymers, where hydrogen bonds and π-π interactions stabilize crystal structures .
Bipyridine-Dicarboxylic Acids
  • 2,2'-Bipyridine-5,5'-dicarboxylic acid : Utilized in metal-organic frameworks (MOFs) due to its rigid bipyridine core. The dimethyl variant (6,6'-dimethyl-2,2'-bipyridine-4,4'-dicarboxylic acid) may enhance framework stability via hydrophobic interactions .

Heterocyclic Dicarboxylates

  • trans-Azetidine-2,4-dicarboxylic acid: A non-pyridine heterocycle acting as a metabotropic glutamate receptor agonist (EC₅₀ = 32–189 μM for mGluR1/5). The rigid azetidine ring contrasts with pyridine’s aromaticity, impacting receptor binding .
  • Thiazolidine-2,4-dicarboxylic acid : Exhibits antioxidative properties by inhibiting lipid peroxidation. The thiazolidine ring’s sulfur atom and conformational flexibility differ from pyridine’s planar structure .

Biological Activity

5,6-Dimethylpyridine-2,4-dicarboxylic acid (also referred to as 2,4-PDCA) is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5,6-Dimethylpyridine-2,4-dicarboxylic acid is characterized by its pyridine ring with two carboxylic acid groups at the 2 and 4 positions and methyl groups at the 5 and 6 positions. Its molecular formula is C9H9NO4C_9H_9NO_4.

The biological activity of 5,6-Dimethylpyridine-2,4-dicarboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : Research indicates that this compound acts as a potent inhibitor of various enzymes, particularly those involved in cancer progression. For instance, it has been shown to inhibit the human 2-oxoglutarate-dependent oxygenase aspartate/asparagine-β-hydroxylase (AspH), which is implicated in tumor growth and metastasis .
  • Antimicrobial Activity : Similar compounds exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism typically involves disruption of cellular membranes and interference with critical biochemical pathways essential for microbial survival .

Case Studies

  • AspH Inhibition : A study demonstrated that certain derivatives of pyridine-2,4-dicarboxylic acid exhibited selective inhibition of AspH. These findings suggest potential applications in developing targeted cancer therapies .
  • Antimicrobial Properties : Research on related compounds has shown significant antimicrobial activity. For example, derivatives like Dimethyl 4-(3-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate displayed notable efficacy against various bacterial strains .

Comparative Analysis

The following table summarizes key structural features and biological activities of selected derivatives related to 5,6-Dimethylpyridine-2,4-dicarboxylic acid:

Compound NameStructureBiological ActivityUnique Features
5,6-Dimethylpyridine-2,4-dicarboxylic acidStructurePotent AspH inhibitorSelective for specific oxygenases
Dimethyl 4-(3-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylateStructureAntimicrobial against gram-positive/negative bacteriaEnhanced nucleophilicity due to amino group
2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl esterStructureVariable reactivity based on nitro substitutionAltered biological activity profile

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